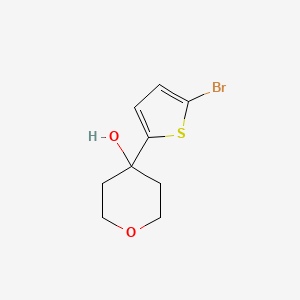
4-(5-Bromothiophen-2-yl)oxan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromothiophen-2-yl)oxan-4-ol is a chemical compound with the molecular formula C9H11BrO2S and a molecular weight of 263.16 g/mol It is characterized by the presence of a bromothiophene moiety attached to an oxan-4-ol structure
Méthodes De Préparation
The synthesis of 4-(5-Bromothiophen-2-yl)oxan-4-ol typically involves the bromination of thiophene followed by the formation of the oxan-4-ol ring. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5-position of the thiophene ring. The subsequent formation of the oxan-4-ol ring can be achieved through cyclization reactions involving appropriate precursors and catalysts .
Analyse Des Réactions Chimiques
4-(5-Bromothiophen-2-yl)oxan-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups using reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., amines, thiols).
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Applications De Recherche Scientifique
4-(5-Bromothiophen-2-yl)oxan-4-ol has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-(5-Bromothiophen-2-yl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the oxan-4-ol ring can form hydrogen bonds with polar functional groups . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-(5-Bromothiophen-2-yl)oxan-4-ol can be compared with other similar compounds, such as:
4-(5-Chlorothiophen-2-yl)oxan-4-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-(5-Methylthiophen-2-yl)oxan-4-ol: Contains a methyl group instead of bromine, affecting its electronic properties and reactivity.
4-(5-Fluorothiophen-2-yl)oxan-4-ol:
Propriétés
Formule moléculaire |
C9H11BrO2S |
|---|---|
Poids moléculaire |
263.15 g/mol |
Nom IUPAC |
4-(5-bromothiophen-2-yl)oxan-4-ol |
InChI |
InChI=1S/C9H11BrO2S/c10-8-2-1-7(13-8)9(11)3-5-12-6-4-9/h1-2,11H,3-6H2 |
Clé InChI |
QCQYIXZZFCNASH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C2=CC=C(S2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















